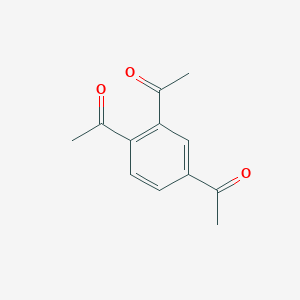
1,2,4-Triacetylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triacetylbenzene is an organic compound with the molecular formula C12H12O3 It is a derivative of benzene where three acetyl groups are attached to the 1, 2, and 4 positions of the benzene ring
Preparation Methods
1,2,4-Triacetylbenzene can be synthesized through several methods. One common synthetic route involves the cyclotrimerization of butyn-2-one using a ruthenium (IV) catalyst. This reaction typically yields a mixture of 1,3,5-triacetylbenzene and this compound . The reaction conditions include heating the reactants in the presence of the catalyst to facilitate the formation of the desired product.
Chemical Reactions Analysis
1,2,4-Triacetylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1,2,4-Triacetylbenzene has several applications in scientific research. It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. In the field of materials science, it is utilized in the development of novel polymers and resins. Additionally, its unique photophysical properties make it a candidate for use in light-emitting devices and other optoelectronic applications .
Mechanism of Action
The mechanism of action of 1,2,4-triacetylbenzene involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and intermediates involved in these reactions can vary depending on the reaction conditions and the presence of catalysts or other reagents .
Comparison with Similar Compounds
1,2,4-Triacetylbenzene can be compared with other similar compounds such as 1,2,4-trimethylbenzene and 1,2,4-trichlorobenzene. While all these compounds share a common benzene ring structure with substituents at the 1, 2, and 4 positions, their chemical properties and reactivity differ significantly. For example, 1,2,4-trimethylbenzene is a flammable liquid used as a solvent and in the production of dyes and resins . In contrast, 1,2,4-trichlorobenzene is used as a solvent and in the synthesis of other chemicals . The presence of different functional groups (acetyl, methyl, or chloro) in these compounds results in distinct chemical behaviors and applications.
Properties
CAS No. |
89725-66-6 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(3,4-diacetylphenyl)ethanone |
InChI |
InChI=1S/C12H12O3/c1-7(13)10-4-5-11(8(2)14)12(6-10)9(3)15/h4-6H,1-3H3 |
InChI Key |
DHCIAVVQOMVUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















